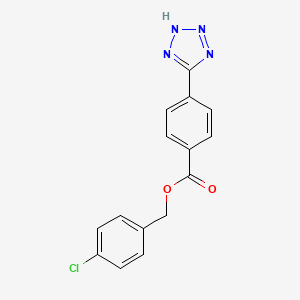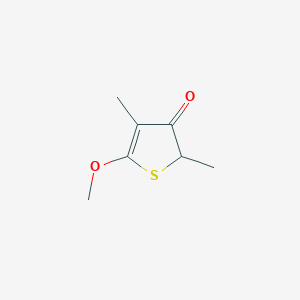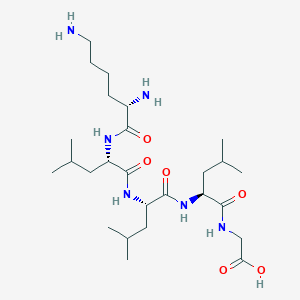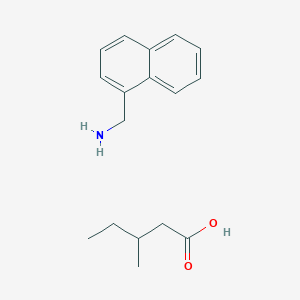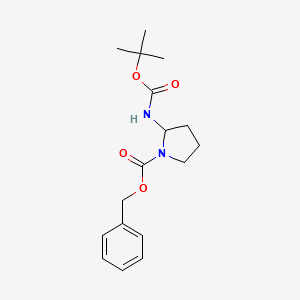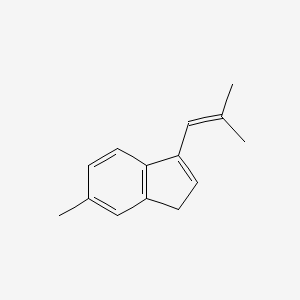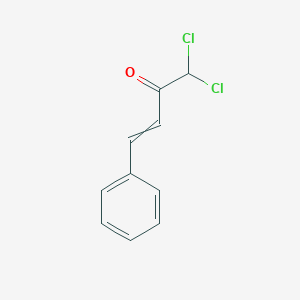![molecular formula C15H12O6S B12520732 2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid CAS No. 653588-55-7](/img/structure/B12520732.png)
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid is an organic compound that features a benzodioxole moiety attached to a phenyl ring, which is further connected to a sulfonylacetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the benzodioxole moiety may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its benzodioxole moiety is known to interact with certain biological targets, making it useful in biochemical assays.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory and anticancer properties. These properties make it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The benzodioxole moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The sulfonylacetic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Benzodioxol-5-yl)benzoic acid: This compound shares the benzodioxole moiety but differs in the functional group attached to the phenyl ring.
Methyl 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate: This compound also contains the benzodioxole moiety but has a different carbon chain structure.
Uniqueness
This compound is unique due to its combination of the benzodioxole moiety and the sulfonylacetic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
653588-55-7 |
|---|---|
Molekularformel |
C15H12O6S |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
2-[4-(1,3-benzodioxol-5-yl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C15H12O6S/c16-15(17)8-22(18,19)12-4-1-10(2-5-12)11-3-6-13-14(7-11)21-9-20-13/h1-7H,8-9H2,(H,16,17) |
InChI-Schlüssel |
BTWIKWLZLWUPEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)

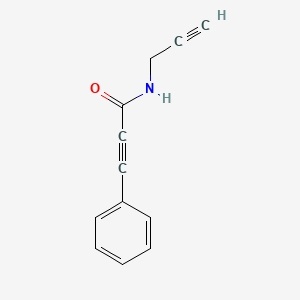
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
